N-(3-chlorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide
Description
N-(3-chlorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyridinyl group, and a piperidine ring
Properties
Molecular Formula |
C18H21ClN4O |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide |
InChI |
InChI=1S/C18H21ClN4O/c1-22(17-7-2-3-10-20-17)16-8-11-23(12-9-16)18(24)21-15-6-4-5-14(19)13-15/h2-7,10,13,16H,8-9,11-12H2,1H3,(H,21,24) |
InChI Key |
KIADWJHOLJQVQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the pyridinyl group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of Pyridinyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide: shares structural similarities with other compounds that contain piperidine rings, chlorophenyl groups, or pyridinyl groups.
Examples: Compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
